4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
Description
4-(difluoromethyl)-1-(4-fluorophenyl)-3-isopropyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound. Known for its diverse structural components—each conferring unique properties—this compound finds varied applications in scientific research, particularly in fields like chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(4-fluorophenyl)-3-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3S/c1-11(2)18-17-14(19(22)23)10-15(16-4-3-9-27-16)24-20(17)26(25-18)13-7-5-12(21)6-8-13/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRYXDWOHNLTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step reaction process is essential. Initially, the preparation involves the construction of the pyrazolo[3,4-b]pyridine scaffold, followed by sequential introduction of the difluoromethyl, fluorophenyl, isopropyl, and thienyl groups. The reaction conditions, typically, require controlled temperatures, solvents like DMSO or DMF, and catalysts to facilitate each step.
Industrial Production Methods
In an industrial setting, the production involves similar steps but optimized for scale. Automated reactors maintain precise conditions, ensuring consistent yields. Raw materials undergo stringent quality checks, and the intermediate products are isolated and purified before proceeding to subsequent steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohol or ketone derivatives.
Reduction: : Selective reduction may target the pyrazolo ring, modifying its electronic properties.
Common Reagents and Conditions
Oxidation may involve reagents like PCC or DMP, while reduction can utilize hydride sources such as LiAlH4. Substitution reactions often require halogenating agents or Grignard reagents under inert atmospheres to avoid side reactions.
Major Products
Each reaction yields distinct products—oxidation forms alcohols/ketones, reduction gives altered pyrazolo rings, and substitutions generate modified aromatic compounds.
Scientific Research Applications
Chemistry
This compound serves as a key intermediate in organic synthesis, particularly in creating novel heterocyclic compounds.
Biology
Its structural versatility makes it a candidate for probing biological pathways, especially in medicinal chemistry for drug development.
Medicine
Potential therapeutic applications include its use as a pharmacophore in designing anti-inflammatory or anticancer agents due to its interaction with specific molecular targets.
Industry
In the industrial realm, it may function in the development of agrochemicals, offering solutions for pest control through targeted bioactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets—enzymes or receptors—modulating their activity. Its mechanism often involves binding to active sites, altering enzymatic pathways or receptor signaling, thereby influencing biological outcomes.
Comparison with Similar Compounds
Comparing it with similar compounds like 4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-thienyl)-pyrazolo[3,4-d]pyrimidine reveals subtle differences in structure and reactivity. The unique isopropyl group in our compound enhances its lipophilicity, affecting its interaction with biological membranes and targets.
Similar Compounds
4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-thienyl)-pyrazolo[3,4-d]pyrimidine
3-isopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
4-(difluoromethyl)-1-(4-fluorophenyl)-3-ethyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine
These comparisons highlight the unique structural features and resultant properties that distinguish our target compound from others in its class.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
